Sulbactam-d5 Sodium Salt (Major)
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Overview
Description
Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a beta-lactamase inhibitor. It is a semi-synthetic beta-lactamase inhibitor used in combination with beta-lactam antibiotics to combat bacterial infections. The compound is particularly effective against multidrug-resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbactam-d5 Sodium Salt (Major) is synthesized through a series of chemical reactions involving the incorporation of deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of sulbactam with deuterated reagents under controlled conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of Sulbactam-d5 Sodium Salt (Major) involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sulbactam-d5 Sodium Salt (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulbactam derivatives back to their parent compounds.
Substitution: Nucleophilic substitution reactions are common, where the beta-lactam ring is targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfone and sulfoxide derivatives, which retain the beta-lactamase inhibitory activity of the parent compound .
Scientific Research Applications
Sulbactam-d5 Sodium Salt (Major) has a wide range of scientific research applications:
Mechanism of Action
Sulbactam-d5 Sodium Salt (Major) exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. By binding to these enzymes, the compound prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. The molecular targets include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: The parent compound of Sulbactam-d5 Sodium Salt (Major), used in combination with beta-lactam antibiotics.
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Tazobactam: A beta-lactamase inhibitor used in combination with piperacillin.
Uniqueness
Sulbactam-d5 Sodium Salt (Major) is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and excretion studies, where accurate measurement of drug concentrations is crucial.
Properties
Molecular Formula |
C8H10NNaO5S |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI Key |
NKZMPZCWBSWAOX-KOYHQTOCSA-M |
Isomeric SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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